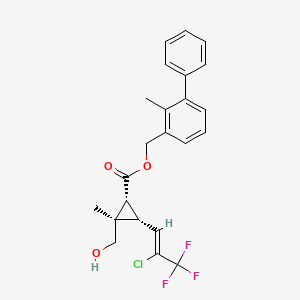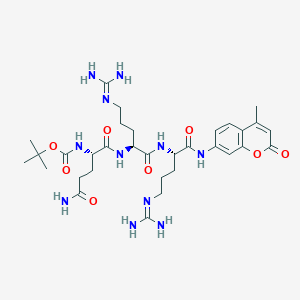
Boc-谷氨酰胺-精氨酸-精氨酸-Mca
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Gln-Arg-Arg-Mca, also known as Boc-Gln-Arg-Arg-4-methylcoumaryl-7-amide, is a synthetic peptide substrate widely used in biochemical research. This compound is particularly valuable for studying protease activity, as it releases a fluorescent product upon cleavage by specific enzymes. The fluorescence can be easily detected and measured, making it a useful tool for various assays.
科学研究应用
Boc-Gln-Arg-Arg-Mca has a wide range of applications in scientific research:
Chemistry: It is used to study the catalytic mechanisms of proteases and to screen for enzyme inhibitors.
Biology: The compound is employed in assays to measure protease activity in various biological samples, including tissues and cell lysates.
Medicine: Boc-Gln-Arg-Arg-Mca is used in diagnostic assays to detect protease-related diseases, such as cancer and neurodegenerative disorders.
Industry: The compound is utilized in the development of pharmaceuticals and in quality control processes for enzyme-based products
生化分析
Biochemical Properties
Boc-Gln-Arg-Arg-Mca interacts with several enzymes and proteins. It is a substrate for trypsin , a serine protease that cleaves peptide chains mostly at the carboxyl side of lysine or arginine . Boc-Gln-Arg-Arg-Mca can also be used for measuring the proteolytic activity of TMPRSS2 , a transmembrane serine protease involved in viral infections.
Cellular Effects
The effects of Boc-Gln-Arg-Arg-Mca on cells are primarily related to its role as a substrate for trypsin. Trypsin activity is a commonly used biomarker for assessing the severity of both in vivo and in vitro experimental acute pancreatitis . Therefore, Boc-Gln-Arg-Arg-Mca, as a trypsin substrate, can influence cell function by affecting trypsin activity.
Molecular Mechanism
At the molecular level, Boc-Gln-Arg-Arg-Mca exerts its effects through its interactions with trypsin. When trypsin cleaves Boc-Gln-Arg-Arg-Mca, a fluorescent dye called MCA (7-methoxycoumarin-4-acetic-acid) is released, which can be detected via fluorescence intensity . This property is used to measure trypsin activity, providing a mechanism for studying the enzyme’s function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gln-Arg-Arg-Mca typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is protected by a Boc (tert-butyloxycarbonyl) group to prevent unwanted side reactions. After the peptide chain is fully assembled, the Boc groups are removed, and the peptide is cleaved from the resin. The final step involves coupling the peptide with 4-methylcoumaryl-7-amide (Mca) to form Boc-Gln-Arg-Arg-Mca .
Industrial Production Methods
Industrial production of Boc-Gln-Arg-Arg-Mca follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the final product’s identity and purity .
化学反应分析
Types of Reactions
Boc-Gln-Arg-Arg-Mca primarily undergoes enzymatic cleavage reactions. Proteases, such as trypsin, recognize and cleave the peptide bond between the arginine residues and the Mca group. This cleavage releases the fluorescent compound 7-amino-4-methylcoumarin (AMC), which can be detected using fluorescence spectroscopy .
Common Reagents and Conditions
The enzymatic cleavage of Boc-Gln-Arg-Arg-Mca typically occurs in buffered aqueous solutions. Common reagents include Tris-HCl buffer, calcium chloride, and Triton X-100. The reaction conditions, such as pH and temperature, are optimized to match the specific protease being studied. For example, trypsin activity is often measured at pH 7.5 and 37°C .
Major Products Formed
The major product formed from the enzymatic cleavage of Boc-Gln-Arg-Arg-Mca is 7-amino-4-methylcoumarin (AMC). This compound exhibits strong fluorescence, making it easy to detect and quantify. The release of AMC serves as an indicator of protease activity and allows researchers to study enzyme kinetics and inhibition .
作用机制
The mechanism of action of Boc-Gln-Arg-Arg-Mca involves its recognition and cleavage by specific proteases. The peptide substrate is designed to mimic the natural substrates of these enzymes. Upon binding to the active site of the protease, the peptide bond between the arginine residues and the Mca group is hydrolyzed, releasing the fluorescent AMC. This process allows researchers to monitor protease activity in real-time and to study the enzyme’s specificity and kinetics .
相似化合物的比较
Boc-Gln-Arg-Arg-Mca is unique due to its specific sequence and the presence of the Mca group, which provides a fluorescent readout. Similar compounds include:
Boc-Gln-Ala-Arg-Mca: Another peptide substrate with a different sequence, used to study trypsin activity.
Boc-Phe-Ser-Arg-Mca: A substrate used to investigate the activity of chymotrypsin-like proteases.
Boc-Leu-Arg-Arg-Mca: A substrate for studying proteases with specificity for leucine and arginine residues .
These compounds share the common feature of releasing a fluorescent product upon enzymatic cleavage, but they differ in their amino acid sequences and the specific proteases they target.
属性
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N11O8/c1-17-15-25(45)50-23-16-18(9-10-19(17)23)40-26(46)20(7-5-13-38-29(34)35)41-27(47)21(8-6-14-39-30(36)37)42-28(48)22(11-12-24(33)44)43-31(49)51-32(2,3)4/h9-10,15-16,20-22H,5-8,11-14H2,1-4H3,(H2,33,44)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,34,35,38)(H4,36,37,39)/t20-,21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQJHZHFUZJSAA-FKBYEOEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N11O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Boc-Gln-Arg-Arg-MCA interfere with the fertilization process in toads?
A1: Boc-Gln-Arg-Arg-MCA acts as a competitive inhibitor of both vitelline coat (VC) lysis and fertilization in toads. [] The research suggests that toad sperm utilize a protease enzyme to digest the VC of uterine eggs, a crucial step for successful fertilization. Boc-Gln-Arg-Arg-MCA, being a protease substrate, competes with the VC for binding to this sperm protease. This competitive inhibition hinders the enzyme's ability to digest the VC, thereby preventing sperm from accessing and fertilizing the egg.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1141358.png)

![(4S,6S)-4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B1141363.png)

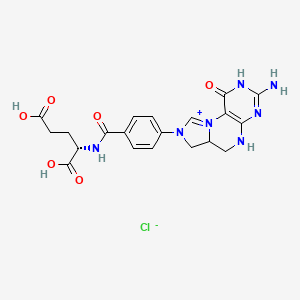
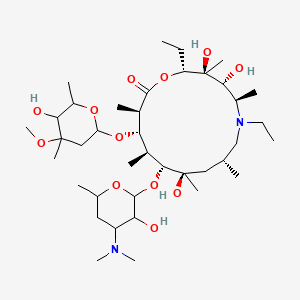
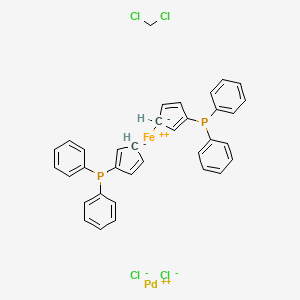
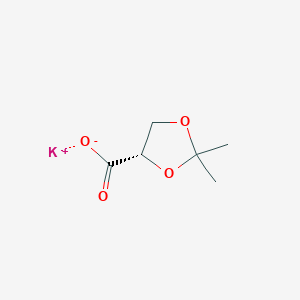
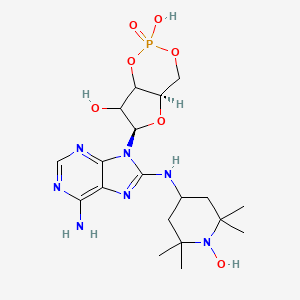
![2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid](/img/structure/B1141374.png)
![(2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1141377.png)
![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)
